6-imino-N-[(4-methoxyphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14954428
Molecular Formula: C28H33N5O3
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H33N5O3 |
|---|---|
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | 6-imino-N-[(4-methoxyphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C28H33N5O3/c1-3-4-5-6-7-9-17-33-25(29)22(27(34)30-19-20-12-14-21(36-2)15-13-20)18-23-26(33)31-24-11-8-10-16-32(24)28(23)35/h8,10-16,18,29H,3-7,9,17,19H2,1-2H3,(H,30,34) |
| Standard InChI Key | AXCHQWSZVFBZMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Introduction
The compound 6-imino-N-[(4-methoxyphenyl)methyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the class of triazatricyclo compounds. These compounds are notable for their potential biological activities and applications in medicinal chemistry. The presence of a methoxyphenyl group and an octyl chain contributes to its lipophilicity, which may influence its interaction with biological systems.
Molecular Formula and Weight
-
Molecular Formula: CHNO
-
Molecular Weight: Approximately 487.6 g/mol.
Structural Features
The compound features a unique tricyclic structure with various functional groups, including an imino group, a methoxyphenyl group, and an octyl chain. These structural elements are crucial for its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing by-products.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structural frameworks exhibit a range of biological activities. These activities may include interactions with specific biological targets, which can be crucial for drug development.
| Compound Characteristics | Potential Biological Activities |
|---|---|
| Triazatricyclo framework | Potential for drug development |
| Methoxyphenyl group | Lipophilicity enhancement |
| Octyl chain | Lipophilicity enhancement |
| Imino and carboxamide groups | Interaction with biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume